D-[4,5,6-13C3]glucose
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Overview
Description
D-[4,5,6-13C3]glucose: is a labeled form of glucose where the carbon atoms at positions 4, 5, and 6 are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 183.13 g/mol .
Mechanism of Action
Target of Action
D-[4,5,6-13C3]glucose, a labeled form of D-glucose, primarily targets the same cellular components as D-glucose. It is utilized by cells in the same manner as glucose, serving as an essential energy source for many organisms .
Mode of Action
This compound interacts with its targets in the same way as D-glucose. It is metabolized through glycolysis, a series of reactions that convert glucose to pyruvate, generating ATP and NADH in the process .
Biochemical Pathways
This compound is involved in the same biochemical pathways as D-glucose. It is metabolized through glycolysis and can also be used in gluconeogenesis . In addition, it can act as a precursor to generate other biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of D-glucose. It is rapidly absorbed and distributed throughout the body, metabolized primarily through glycolysis, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to energy production. The metabolism of this compound through glycolysis produces ATP, providing energy for cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of glucose metabolism can be affected by the availability of other nutrients, the presence of certain hormones, and the overall metabolic state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[4,5,6-13C3]glucose typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled acetyl bromide can be used to introduce the carbon-13 isotope into the glucose structure .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes where microorganisms are fed with carbon-13 enriched substrates. This method is cost-effective and allows for the production of large quantities of labeled glucose .
Chemical Reactions Analysis
Types of Reactions: D-[4,5,6-13C3]glucose undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: this compound can be oxidized to gluconic acid using oxidizing agents like bromine water.
Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.
Isomerization: Under basic conditions, this compound can isomerize to D-[4,5,6-13C3]fructose.
Common Reagents and Conditions:
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Isomerization: Aqueous sodium hydroxide, mild heating.
Major Products:
Oxidation: D-[4,5,6-13C3]gluconic acid.
Reduction: D-[4,5,6-13C3]sorbitol.
Isomerization: D-[4,5,6-13C3]fructose.
Scientific Research Applications
Chemistry: D-[4,5,6-13C3]glucose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the conformational changes and interactions at the molecular level .
Biology: In biological research, this compound is used to trace metabolic pathways. It helps in studying glucose metabolism, glycolysis, and the citric acid cycle. This labeled glucose is crucial in understanding diseases like diabetes and cancer .
Medicine: this compound is used in positron emission tomography (PET) imaging to study glucose uptake in tissues. This application is vital in diagnosing and monitoring cancer, as cancer cells exhibit higher glucose uptake compared to normal cells .
Industry: In the food industry, this compound is used to study the metabolic fate of glucose in various food products. It helps in optimizing fermentation processes and improving product quality .
Comparison with Similar Compounds
D-[1-13C]glucose: Labeled at the first carbon position.
D-[2-13C]glucose: Labeled at the second carbon position.
D-[6-13C]glucose: Labeled at the sixth carbon position.
Uniqueness: D-[4,5,6-13C3]glucose is unique due to the specific labeling at the 4th, 5th, and 6th carbon positions. This allows for detailed studies of the later stages of glycolysis and the citric acid cycle. The multiple labeling provides more comprehensive data on the metabolic pathways compared to single-labeled glucose .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UGEGYHQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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